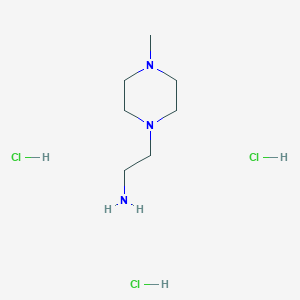

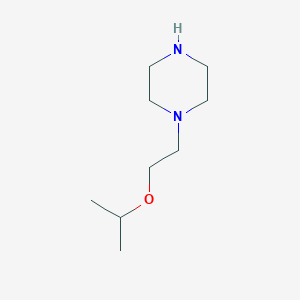

1-(2-异丙氧基乙基)-哌嗪

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "1-(2-Isopropoxy-ethyl)-piperazine" is a derivative of piperazine, which is a chemical structure that serves as a backbone for various pharmacologically active compounds. Piperazine derivatives have been extensively studied due to their potential therapeutic applications, including their role as antiarrhythmic agents and their affinity for the dopamine transporter (DAT), which is relevant in the context of cocaine abuse therapy .

Synthesis Analysis

The synthesis of piperazine derivatives can involve multiple steps and the use of different starting materials. For instance, the synthesis of 1,4-piperazine-2,5-dione, a related compound, was achieved in a 23% yield over six steps from ethyl 2-amino-4,7-dimethoxyindan-2-carboxylate . Similarly, the synthesis of novel piperazine derivatives was performed by connecting substituted piperazine with guanidyl or hydroxyl groups, demonstrating the versatility of piperazine as a scaffold for chemical modifications .

Molecular Structure Analysis

The molecular structure of piperazine derivatives can be complex, and their analysis often requires sophisticated techniques such as single-crystal X-ray analysis, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). These techniques help in determining the polymorphic crystalline forms, hydrogen-bonding networks, and the association of molecules in solution . The structural confirmation of synthesized compounds is crucial for understanding their potential interactions with biological targets .

Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions, which are essential for their synthesis and functionalization. For example, the reaction of 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine with epoxy compounds in the presence of isopropyl alcohol or benzene leads to the formation of amino alcohols, which are then reacted with fumaric acid to yield fumarates . These reactions highlight the reactivity of piperazine derivatives and their ability to form new compounds with different properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives, such as solubility, boiling points, and crystallinity, are influenced by their molecular structure. For instance, the amino alcohols synthesized from piperazine derivatives appear as viscous high-boiling oils that are insoluble in water but soluble in organic solvents . The solubility characteristics are important for the potential therapeutic use of these compounds, as they affect their bioavailability and pharmacokinetics.

科学研究应用

用于 PET 研究的放射性标记拮抗剂

1-(2-异丙氧基乙基)-哌嗪衍生物用于正电子发射断层扫描 (PET) 中,以研究血清素能神经传递。例如,[18F]4-(2'-甲氧基苯基)-1-[2'-[N-(2''-吡啶基)-对氟苯甲酰胺]乙基]-哌嗪 ([18F]p-MPPF) 是一种著名的 5-HT1A 拮抗剂,用于该背景下,有助于与血清素受体相关的动物和人体研究 (Plenevaux 等人,2000)。

可卡因滥用的潜在治疗剂

源自 1-(2-异丙氧基乙基)-哌嗪的化合物已被探索其作为可卡因滥用治疗剂的潜力。对该化合物羟基化衍生物的研究表明,其与多巴胺和血清素转运蛋白有大量相互作用,表明它们在该领域的潜在用途 (Hsin 等人,2002)。

多巴胺摄取抑制的合成

多巴胺摄取抑制剂 1-[2-[双(4-氟苯基)甲氧基]乙基]-4-(3-苯基丙基)哌嗪 (GBR-12909) 的合成已得到记录。这项工作涉及开发在大量制备该化合物的稳健工艺,重点关注环境考虑和提高收率 (Ironside 等人,2002)。

与多巴胺受体的相互作用

对取代的 1-[2-(二苯基甲氧基)乙基]哌嗪,包括 1-(2-异丙氧基乙基)-哌嗪的变体的研究表明,它们与多巴胺受体有显着的相互作用。这些相互作用对理解多巴胺能活性及其在神经学研究中的潜在应用具有意义 (Van Der Zee & Hespe,1985)。

抗菌剂

1-(2-异丙氧基乙基)-哌嗪的某些衍生物已被合成并评估其抗菌活性。这些化合物对革兰氏阴性菌,包括铜绿假单胞菌,显示出有希望的结果,表明在开发新的抗菌药物方面具有潜力 (Matsumoto & Minami,1975)。

属性

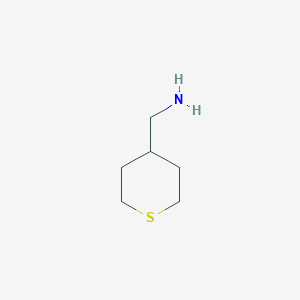

IUPAC Name |

1-(2-propan-2-yloxyethyl)piperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O/c1-9(2)12-8-7-11-5-3-10-4-6-11/h9-10H,3-8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVZJSUVDFMFZCP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OCCN1CCNCC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20594456 |

Source

|

| Record name | 1-{2-[(Propan-2-yl)oxy]ethyl}piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20594456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Isopropoxy-ethyl)-piperazine | |

CAS RN |

889939-82-6 |

Source

|

| Record name | 1-{2-[(Propan-2-yl)oxy]ethyl}piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20594456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[2-(propan-2-yloxy)ethyl]piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。